4-Butoxy-3-chloro-5-methoxybenzoic acid

Beschreibung

BenchChem offers high-quality 4-Butoxy-3-chloro-5-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butoxy-3-chloro-5-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

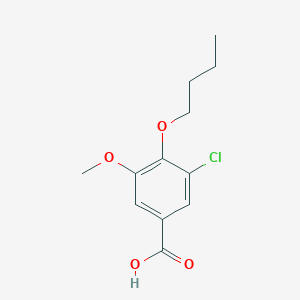

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-butoxy-3-chloro-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO4/c1-3-4-5-17-11-9(13)6-8(12(14)15)7-10(11)16-2/h6-7H,3-5H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFFQWTVLBEQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Cl)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365291 | |

| Record name | 4-butoxy-3-chloro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955-36-2 | |

| Record name | 4-butoxy-3-chloro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Butoxy-3-chloro-5-methoxybenzoic acid spectral data (NMR, IR, MS)

[1][2]

Compound Identity & Significance

4-Butoxy-3-chloro-5-methoxybenzoic acid is a highly functionalized benzoic acid derivative often utilized as a scaffold in the synthesis of gastroprokinetic agents (e.g., substituted benzamides similar to prucalopride or metoclopramide analogs) and 5-HT4 receptor agonists.[1][2] Its structural integrity is defined by the specific regiochemistry of the chlorine, methoxy, and butoxy substituents, which dictates its electronic properties and reactivity profiles.

| Parameter | Detail |

| IUPAC Name | 4-Butoxy-3-chloro-5-methoxybenzoic acid |

| CAS Registry Number | 955-36-2 |

| Molecular Formula | C₁₂H₁₅ClO₄ |

| Molecular Weight | 258.70 g/mol |

| Exact Mass | 258.0659 Da |

| Physical State | White to off-white crystalline powder |

| Melting Point | 109–110 °C [1] |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water |

Synthesis & Sample Preparation Context

To understand the spectral impurities and solvent residuals often found in commercial samples, one must understand the synthesis vector. The compound is typically prepared via the O-alkylation of 5-chlorovanillic acid .

Synthesis Workflow (DOT Visualization)

Figure 1: Synthetic route highlighting the origin of the 3,4,5-substitution pattern.

Experimental Protocol (Validation Standard):

-

Reagents: 5-Chlorovanillic acid (1.0 eq), n-Butyl bromide (1.2 eq), Potassium carbonate (2.0 eq).

-

Solvent: DMF (Dimethylformamide).

-

Conditions: Heat to 80°C for 4 hours.

-

Workup: Quench with ice water; adjust pH to 2-3 with HCl. Filter the precipitate.[3]

-

Purification: Recrystallize from Ethanol/Water to remove unreacted 5-chlorovanillic acid (detectable by broad OH stretch >3200 cm⁻¹ in IR).

Spectral Analysis: NMR Spectroscopy

The NMR data below is critical for confirming the regiochemistry, particularly distinguishing the position of the chlorine atom relative to the methoxy group.

¹H NMR Data (300 MHz, DMSO-d₆)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 12.90 | br s | 1H | –COOH | Exchangeable acidic proton; shift varies with concentration. |

| 7.55 | d (J=2.0 Hz) | 1H | Ar-H (C2) | Ortho to COOH, Meta to Cl. Deshielded by Cl and COOH. |

| 7.45 | d (J=2.0 Hz) | 1H | Ar-H (C6) | Ortho to COOH, Meta to OMe. Slightly shielded relative to H2. |

| 4.05 | t (J=6.5 Hz) | 2H | –OCH₂– | Triplet confirms attachment to methylene chain. |

| 3.88 | s | 3H | –OCH₃ | Characteristic aromatic methoxy singlet. |

| 1.70 | quint (J=7.0 Hz) | 2H | –CH₂– | Methylene beta to oxygen. |

| 1.45 | sext (J=7.0 Hz) | 2H | –CH₂– | Methylene gamma to oxygen. |

| 0.95 | t (J=7.3 Hz) | 3H | –CH₃ | Terminal methyl group of the butyl chain. |

Expert Analysis:

-

Regiochemistry Confirmation: The meta-coupling (J ~ 2.0 Hz) between the aromatic protons at 7.55 and 7.45 ppm confirms the 1,3,4,5-substitution pattern. If the protons were ortho to each other (e.g., 2,3-substitution), the coupling constant would be ~8.0 Hz.

-

Impurity Watch: Watch for a singlet at ~3.80 ppm (unreacted Vanillic acid derivative) or triplets at ~3.4 ppm (residual n-butyl bromide).

¹³C NMR Data (75 MHz, DMSO-d₆)

| Shift (δ, ppm) | Carbon Type | Assignment |

| 166.5 | C=O | Carboxylic Acid Carbonyl |

| 153.2 | Quaternary Ar-C | C5 (Attached to OMe) |

| 148.8 | Quaternary Ar-C | C4 (Attached to OBu) |

| 127.5 | Quaternary Ar-C | C1 (Attached to COOH) |

| 126.8 | Quaternary Ar-C | C3 (Attached to Cl) |

| 122.4 | Methine Ar-CH | C2 (Ortho to COOH/Cl) |

| 112.1 | Methine Ar-CH | C6 (Ortho to COOH/OMe) |

| 73.5 | CH₂ | –OCH₂– (Butyl alpha) |

| 56.2 | CH₃ | –OCH₃ (Methoxy) |

| 31.8 | CH₂ | Butyl beta |

| 18.9 | CH₂ | Butyl gamma |

| 13.8 | CH₃ | Butyl terminal methyl |

Mass Spectrometry (MS)

Mass spectrometry provides the definitive fingerprint for the chlorine isotope pattern.

Fragmentation Pathway (DOT Visualization)

Figure 2: Proposed Electron Impact (EI) fragmentation pathway.

Key Diagnostic Peaks (EI-MS, 70 eV):

-

m/z 258/260 (M⁺): The parent ion cluster shows the characteristic 3:1 intensity ratio indicative of a single Chlorine atom (³⁵Cl/³⁷Cl).

-

m/z 202/204: Loss of the butyl chain as butene (C₄H₈, Mass 56) via McLafferty rearrangement or simple ether cleavage, leaving the phenol cation.

-

m/z 241: Loss of hydroxyl radical [M – OH]⁺ from the carboxylic acid, forming the acylium ion.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the state of the carboxylic acid and the presence of the ether linkages.

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 2800–3200 | O–H stretch | Broad, overlapping C–H stretches; characteristic of carboxylic acid dimers. |

| 1685–1695 | C=O stretch | Strong, sharp band; conjugated carboxylic acid carbonyl. |

| 1585, 1490 | C=C stretch | Aromatic ring skeletal vibrations. |

| 1245–1260 | C–O–C stretch | Asymmetric stretch of the aromatic alkyl ether (Methoxy/Butoxy). |

| 750–800 | C–Cl stretch | Weak to medium band, often obscured but diagnostic in fingerprint region. |

References

-

LookChem Database. (2025). 4-Butoxy-3-chloro-5-methoxybenzoic acid Product Properties. Retrieved from

-

National Institute of Standards and Technology (NIST). (2025). Mass Spectral Library: Benzoic acid derivatives. Retrieved from

-

PubChem. (2025).[4] Compound Summary: 4-Butoxy-3-chloro-5-methoxybenzoic acid (CAS 955-36-2).[5] Retrieved from

-

BenchChem. (2025). Synthesis of Benzoic Acid Derivatives for Pharmaceutical Intermediates. Retrieved from

Sources

- 1. 3-CHLORO-5-HYDROXY-BENZOIC ACID | 53984-36-4 [chemicalbook.com]

- 2. 3-CHLORO-5-METHOXY-BENZOIC ACID | 82477-67-6 [amp.chemicalbook.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-5-methoxybenzoic acid | CAS#:82477-67-6 | Chemsrc [chemsrc.com]

potential therapeutic applications of 4-Butoxy-3-chloro-5-methoxybenzoic acid

An In-depth Technical Guide to the Potential Therapeutic Applications of 4-Butoxy-3-chloro-5-methoxybenzoic Acid

Authored by: [Senior Application Scientist]

Foreword: Unveiling the Potential of a Novel Benzoic Acid Derivative

The landscape of drug discovery is one of perpetual exploration, where novel chemical entities are continuously scrutinized for their potential to address unmet medical needs. Within this landscape, the benzoic acid scaffold represents a privileged structure, forming the core of numerous approved therapeutic agents and serving as a versatile starting point for medicinal chemistry campaigns. This guide focuses on a specific, yet largely unexplored derivative: 4-Butoxy-3-chloro-5-methoxybenzoic acid . While direct biological data for this compound is sparse in publicly available literature[1], its structural motifs suggest a rich potential for therapeutic applications.

This document serves as a technical guide and a forward-looking whitepaper. It is designed for researchers, medicinal chemists, and drug development professionals who are interested in exploring the therapeutic utility of novel small molecules. By dissecting the structural components of 4-Butoxy-3-chloro-5-methoxybenzoic acid and drawing parallels with well-characterized analogues, we will build a compelling scientific case for its investigation in several key therapeutic areas. This guide will not only present a theoretical framework but also provide actionable experimental protocols to empower researchers to embark on the journey of unlocking the potential of this intriguing molecule.

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's physicochemical properties is the bedrock of any drug discovery program. For 4-Butoxy-3-chloro-5-methoxybenzoic acid, these properties can be predicted and analyzed to guide formulation, assay development, and pharmacokinetic studies.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C12H15ClO4 | Provides the elemental composition. |

| Molecular Weight | 258.70 g/mol [2] | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| XlogP | 3.3[1] | Indicates good lipophilicity, suggesting potential for cell membrane permeability. |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Influences solubility and binding interactions. |

| Hydrogen Bond Acceptors | 4 (from the oxygens) | Influences solubility and binding interactions. |

| Polar Surface Area | 55.76 Ų | Within the desirable range for CNS penetration, should that be a therapeutic goal. |

The structural features of 4-Butoxy-3-chloro-5-methoxybenzoic acid provide clues to its potential biological activities:

-

Benzoic Acid Core: A common pharmacophore with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

-

Methoxy Group (-OCH3): The presence of a methoxy group is common in many natural products and approved drugs. It can influence ligand-target binding, physicochemical properties, and metabolic stability[3].

-

Butoxy Group (-OC4H9): This lipophilic group can enhance membrane permeability and may contribute to specific binding interactions with target proteins.

-

Chloro Group (-Cl): The chloro substituent can modulate the electronic properties of the aromatic ring and influence metabolic stability by blocking potential sites of oxidation.

Proposed Synthesis of 4-Butoxy-3-chloro-5-methoxybenzoic Acid

A [label="3-Hydroxy-5-methoxybenzoic acid"]; B [label="Methyl 3-hydroxy-5-methoxybenzoate"]; C [label="Methyl 3-butoxy-5-methoxybenzoate"]; D [label="Methyl 3-butoxy-5-chloro-5-methoxybenzoate"]; E [label="4-Butoxy-3-chloro-5-methoxybenzoic acid", fillcolor="#FBBC05", style="rounded,filled", fontcolor="#202124"];

A -> B [label="Esterification\n(MeOH, H+)"]; B -> C [label="Williamson Ether Synthesis\n(1-bromobutane, K2CO3)"]; C -> D [label="Electrophilic Chlorination\n(N-Chlorosuccinimide)"]; D -> E [label="Saponification\n(NaOH, H2O/MeOH)"]; }

Figure 1: Proposed synthetic pathway for 4-Butoxy-3-chloro-5-methoxybenzoic acid.

Experimental Protocol: Synthesis of 4-Butoxy-3-chloro-5-methoxybenzoic Acid

Step 1: Esterification of 3-Hydroxy-5-methoxybenzoic Acid

-

To a solution of 3-hydroxy-5-methoxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3-hydroxy-5-methoxybenzoate.

Step 2: Williamson Ether Synthesis

-

To a solution of methyl 3-hydroxy-5-methoxybenzoate (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq) and 1-bromobutane (1.2 eq).

-

Heat the mixture to reflux and monitor by TLC.

-

Upon completion, filter the solid and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield methyl 3-butoxy-5-methoxybenzoate.

Step 3: Electrophilic Chlorination

-

Dissolve methyl 3-butoxy-5-methoxybenzoate (1.0 eq) in a suitable solvent such as DMF.

-

Add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude methyl 3-butoxy-5-chloro-5-methoxybenzoate.

Step 4: Saponification

-

Dissolve the crude methyl ester from the previous step in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.

-

After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with 1N HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 4-Butoxy-3-chloro-5-methoxybenzoic acid.

Potential Therapeutic Applications: A Hypothesis-Driven Approach

Based on the structural analysis and the known activities of related compounds, we can hypothesize several promising therapeutic applications for 4-Butoxy-3-chloro-5-methoxybenzoic acid.

Neurology: Targeting Serotonin Receptors

Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been identified as potent agonists and antagonists of the 5-HT4 receptor[7]. The 5-HT4 receptor is a compelling target for the treatment of cognitive disorders, such as Alzheimer's disease, and gastrointestinal motility disorders. The structural similarity of our target molecule to these known 5-HT4 receptor modulators suggests that it may also interact with this receptor or other serotonin receptor subtypes.

Proposed Mechanism of Action:

Compound [label="{4-Butoxy-3-chloro-5-methoxybenzoic acid}", fillcolor="#4285F4", style="rounded,filled", fontcolor="#FFFFFF"]; Receptor [label="5-HT4 Receptor", fillcolor="#EA4335", style="rounded,filled", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., cAMP production)", fillcolor="#34A853", style="rounded,filled", fontcolor="#FFFFFF"]; Therapeutic [label="Therapeutic Effect\n(e.g., Improved Cognition)", fillcolor="#FBBC05", style="rounded,filled", fontcolor="#202124"];

Compound -> Receptor [label="Binds to"]; Receptor -> Downstream [label="Activates/Inhibits"]; Downstream -> Therapeutic [label="Leads to"]; }

Figure 2: Hypothetical mechanism of action at the 5-HT4 receptor.

Experimental Protocol: 5-HT4 Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human 5-HT4 receptor.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]GR113808), and varying concentrations of 4-Butoxy-3-chloro-5-methoxybenzoic acid.

-

Incubation: Incubate the plate at room temperature to allow for binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis.

Inflammation and Immunology

The benzoic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, a structurally related compound, 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has demonstrated anti-inflammatory effects in microglia by inhibiting the production of pro-inflammatory mediators[8]. This suggests that 4-Butoxy-3-chloro-5-methoxybenzoic acid could possess similar anti-inflammatory properties.

Proposed Mechanism of Action:

Stimulus [label="Inflammatory Stimulus\n(e.g., LPS)"]; Cell [label="Macrophage/Microglia"]; Pathway [label="NF-κB Signaling Pathway", fillcolor="#EA4335", style="rounded,filled", fontcolor="#FFFFFF"]; Compound [label="{4-Butoxy-3-chloro-5-methoxybenzoic acid}", fillcolor="#4285F4", style="rounded,filled", fontcolor="#FFFFFF"]; Mediators [label="Pro-inflammatory Mediators\n(e.g., TNF-α, IL-6)", fillcolor="#FBBC05", style="rounded,filled", fontcolor="#202124"];

Stimulus -> Cell; Cell -> Pathway [label="Activates"]; Compound -> Pathway [label="Inhibits"]; Pathway -> Mediators [label="Induces Production of"]; }

Figure 3: Potential anti-inflammatory mechanism via inhibition of NF-κB signaling.

Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Treatment: Pre-treat the cells with varying concentrations of 4-Butoxy-3-chloro-5-methoxybenzoic acid for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: After an appropriate incubation period, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

-

Cell Viability: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound.

Oncology

Numerous benzoic acid derivatives have been investigated as potential anticancer agents. For instance, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives have been shown to induce apoptosis in breast cancer cell lines[9]. The structural features of 4-Butoxy-3-chloro-5-methoxybenzoic acid, particularly the substituted benzene ring, are common in molecules that interact with key oncogenic targets.

Experimental Protocol: Anticancer Cell Proliferation Assay

-

Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of 4-Butoxy-3-chloro-5-methoxybenzoic acid.

-

Incubation: Incubate the plates for 72 hours.

-

Proliferation Assay: Assess cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay.

-

Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition) for each cell line.

Preliminary Pharmacokinetic Considerations

While in vivo data is not available, some initial predictions about the pharmacokinetic profile of 4-Butoxy-3-chloro-5-methoxybenzoic acid can be made. The molecule's lipophilicity suggests good absorption after oral administration. The presence of the butoxy and methoxy groups may make it susceptible to metabolism by cytochrome P450 enzymes in the liver, primarily through O-dealkylation[10][11]. The chloro substituent may block a potential site of metabolism, potentially improving its metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability Assay

-

Microsome Incubation: Incubate 4-Butoxy-3-chloro-5-methoxybenzoic acid with liver microsomes from different species (e.g., human, rat, mouse) in the presence of NADPH.

-

Time Points: At various time points, quench the reaction by adding a cold organic solvent.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining.

-

Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Conclusion and Future Directions

4-Butoxy-3-chloro-5-methoxybenzoic acid represents a novel chemical entity with significant, yet unexplored, therapeutic potential. This in-depth technical guide has laid out a scientifically grounded rationale for its investigation in neurology, inflammation, and oncology. The provided experimental protocols offer a clear roadmap for researchers to begin to unravel the biological activities of this promising molecule.

The journey from a novel compound to a therapeutic agent is long and challenging. However, the structural attributes of 4-Butoxy-3-chloro-5-methoxybenzoic acid, coupled with the known pharmacology of its analogues, provide a strong foundation for a dedicated drug discovery program. The next steps should focus on the synthesis and in vitro evaluation of this compound as outlined in this guide. Positive results from these initial studies would warrant further investigation into its in vivo efficacy, safety, and pharmacokinetic profile. The exploration of 4-Butoxy-3-chloro-5-methoxybenzoic acid is a venture into the exciting frontiers of medicinal chemistry, with the potential to yield novel therapies for a range of human diseases.

References

Sources

- 1. PubChemLite - 4-butoxy-3-chloro-5-methoxybenzoic acid (C12H15ClO4) [pubchemlite.lcsb.uni.lu]

- 2. 4-Butoxy-3-chloro-5-methoxybenzoic acid - CAS:955-36-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 5. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid [mdpi.com]

- 6. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalrph.com [globalrph.com]

- 13. nbinno.com [nbinno.com]

- 14. crescentchemical.com [crescentchemical.com]

- 15. srinichem.com [srinichem.com]

- 16. mdpi.com [mdpi.com]

- 17. 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and short-term safety of 873140, a novel CCR5 antagonist, in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 4-Methoxybenzoic acid ReagentPlus , 99 p-Anisic acid [sigmaaldrich.com]

An In-depth Technical Guide to 4-Butoxy-3-chloro-5-methoxybenzoic Acid: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 4-Butoxy-3-chloro-5-methoxybenzoic acid, a substituted benzoic acid derivative. Due to the limited publicly available information on the specific discovery and history of this compound, this document focuses on a proposed synthetic pathway, detailed experimental protocols, and potential applications based on the chemistry of structurally related molecules. This paper is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction and Chemical Profile

4-Butoxy-3-chloro-5-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a butoxy, a chloro, and a methoxy group on the benzene ring, suggests its potential as a versatile intermediate in organic synthesis. The combination of these functional groups can influence the molecule's lipophilicity, electronic properties, and reactivity, making it an interesting candidate for the development of novel pharmaceuticals and functional materials.

| Property | Value | Source |

| Molecular Formula | C12H15ClO4 | [1] |

| Molecular Weight | 258.70 g/mol | [1] |

| Canonical SMILES | CCCCOC1=C(C=C(C=C1Cl)C(=O)O)OC | [1] |

| InChI | InChI=1S/C12H15ClO4/c1-3-4-5-17-11-9(13)6-8(12(14)15)7-10(11)16-2/h6-7H,3-5H2,1-2H3,(H,14,15) | [1] |

| InChIKey | GEFFQWTVLBEQKZ-UHFFFAOYSA-N | [1] |

Proposed Synthetic Pathway

While the direct synthesis of 4-Butoxy-3-chloro-5-methoxybenzoic acid is not explicitly detailed in the available literature, a plausible multi-step synthetic route can be devised based on established organic chemistry principles and published syntheses of analogous compounds. A potential starting material for this synthesis is 3,5-dihydroxybenzoic acid, which is commercially available.

The proposed synthesis involves the following key transformations:

-

Selective Monomethylation: Protection of one hydroxyl group as a methyl ether.

-

Chlorination: Introduction of a chlorine atom ortho to the remaining hydroxyl group.

-

Butoxylation: Conversion of the remaining hydroxyl group to a butyl ether.

-

Esterification: Protection of the carboxylic acid as a methyl ester to avoid side reactions in subsequent steps.

-

Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid.

Caption: Proposed synthetic workflow for 4-Butoxy-3-chloro-5-methoxybenzoic acid.

Detailed Experimental Protocols

The following protocols are based on analogous transformations found in the chemical literature and serve as a starting point for the synthesis of the target molecule.

Step 1 & 2: Synthesis of Methyl 3-hydroxy-5-methoxybenzoate

This two-step process begins with the esterification of the starting material, followed by selective monomethylation.

Protocol:

-

Esterification:

-

To a solution of 3,5-dihydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3,5-dihydroxybenzoate.

-

-

Monomethylation:

-

Dissolve the crude methyl 3,5-dihydroxybenzoate in acetone and add potassium carbonate.

-

To this suspension, add dimethyl sulfate dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Filter the solid and concentrate the filtrate. Purify the residue by column chromatography to yield methyl 3-hydroxy-5-methoxybenzoate.

-

Causality: Esterification protects the carboxylic acid from reacting with the methylating agent. The use of a slight excess of the diol and controlled addition of dimethyl sulfate favors monomethylation.

Step 3: Synthesis of Methyl 3-chloro-5-hydroxy-4-methoxybenzoate

This step introduces the chlorine atom onto the aromatic ring.

Protocol:

-

Dissolve methyl 3-hydroxy-5-methoxybenzoate in acetonitrile.

-

Add N-chlorosuccinimide (NCS) portion-wise to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain methyl 3-chloro-5-hydroxy-4-methoxybenzoate.

Causality: The hydroxyl and methoxy groups are activating and ortho-, para-directing. The position between these two groups is sterically hindered, and the position ortho to the hydroxyl and meta to the methoxy is electronically favored for electrophilic aromatic substitution.

Step 4: Synthesis of Methyl 4-butoxy-3-chloro-5-methoxybenzoate

This step introduces the butoxy group via Williamson ether synthesis.

Protocol:

-

To a solution of methyl 3-chloro-5-hydroxy-4-methoxybenzoate in a polar aprotic solvent such as DMF or acetone, add potassium carbonate.

-

Add 1-bromobutane to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for 6-8 hours.

-

Cool the reaction, add water, and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield methyl 4-butoxy-3-chloro-5-methoxybenzoate.

Causality: The phenoxide ion, generated in situ by the reaction of the phenol with potassium carbonate, acts as a nucleophile and displaces the bromide from 1-bromobutane.

Step 5: Synthesis of 4-Butoxy-3-chloro-5-methoxybenzoic acid

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Protocol:

-

Dissolve methyl 4-butoxy-3-chloro-5-methoxybenzoate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide or potassium hydroxide.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with dilute hydrochloric acid until a precipitate forms.

-

Filter the solid, wash with cold water, and dry to obtain 4-Butoxy-3-chloro-5-methoxybenzoic acid.

Causality: The ester is hydrolyzed under basic conditions (saponification) to form the carboxylate salt, which upon acidification, yields the final carboxylic acid.

Characterization and Analytical Data

The structure and purity of the synthesized 4-Butoxy-3-chloro-5-methoxybenzoic acid would be confirmed using standard analytical techniques. The expected data is summarized below.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons, the butoxy group protons (triplet, sextet, quintet, triplet), the methoxy group protons (singlet), and the carboxylic acid proton (broad singlet). |

| ¹³C NMR | Signals for the aromatic carbons, the carbons of the butoxy group, the methoxy carbon, and the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated exact mass of the compound (C12H15ClO4). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ethers, and C-Cl stretch. |

| Melting Point | A sharp melting point range, indicating the purity of the compound. |

Potential Applications

While specific applications for 4-Butoxy-3-chloro-5-methoxybenzoic acid are not documented, its structure suggests potential utility in several areas of research and development:

-

Pharmaceutical Intermediates: Benzoic acid derivatives are common scaffolds in medicinal chemistry. The functional groups on this molecule could be modified to synthesize more complex molecules with potential biological activity. For example, substituted benzoic acids are used in the synthesis of anticancer and antiviral agents.[2]

-

Materials Science: The aromatic core and reactive carboxylic acid group could be utilized in the synthesis of novel polymers, resins, and other functional materials.[2] For instance, it could be incorporated into polyesters or polyamides to impart specific properties.

-

Agrochemicals: Many commercial herbicides and fungicides are based on substituted benzoic acid structures. This compound could serve as a building block for the discovery of new agrochemicals.

Conclusion

4-Butoxy-3-chloro-5-methoxybenzoic acid is a chemical entity with potential for further exploration. This guide has outlined a plausible and detailed synthetic route, along with methods for its characterization. The proposed synthesis is based on well-established chemical reactions, providing a solid foundation for its practical implementation in a laboratory setting. The potential applications in pharmaceuticals, materials science, and agrochemicals highlight the value of this compound as a target for future research and development.

References

-

PubChem. 4-butoxy-3-chloro-5-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Innovating with 3-Chloro-4-methoxybenzoic Acid: Trends and Future Applications. [Link]

- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- Google Patents. CN1603293A - Process for preparing 4-tert-butoxy-chlorobenzene.

Sources

Technical Guide: Safety & Handling of 4-Butoxy-3-chloro-5-methoxybenzoic Acid

This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of 4-Butoxy-3-chloro-5-methoxybenzoic acid (CAS 955-36-2). It is designed for medicinal chemists and process safety engineers who require actionable data beyond the standard Safety Data Sheet (SDS).

Chemical Identity & Strategic Significance

4-Butoxy-3-chloro-5-methoxybenzoic acid is a trisubstituted benzoic acid derivative utilized primarily as a scaffold in the synthesis of pharmaceutical active ingredients (APIs). In drug discovery, this specific substitution pattern is often employed to modulate the lipophilicity (LogP) and metabolic stability of a drug candidate.

-

The Chlorine Atom (C3): Blocks metabolic oxidation at the vulnerable aromatic position and increases lipophilicity.

-

The Butoxy Group (C4): Provides a hydrophobic tail to enhance membrane permeability or fit into hydrophobic pockets of target proteins (e.g., GPCRs or Kinases).

-

The Carboxylic Acid (C1): Serves as the primary "handle" for amide coupling reactions or esterification.

Physicochemical Profile

| Property | Value / Description | Technical Implication |

| CAS Number | 955-36-2 | Unique Identifier for inventory tracking. |

| Molecular Formula | C₁₂H₁₅ClO₄ | |

| Molecular Weight | 258.70 g/mol | |

| Physical State | White to Off-White Solid | Potential for dust generation; inhalation hazard. |

| Predicted pKa | ~3.8 – 4.2 | Acidic. Will form salts with weak bases; incompatible with strong oxidizers. |

| Solubility | DMSO, Methanol, DCM | Poor water solubility requires organic solvents for cleaning spills. |

| LogP (Predicted) | ~3.3 | Moderate lipophilicity; potential for skin absorption. |

Hazard Assessment & Toxicology (E-E-A-T)

Expertise Note: While specific toxicological data (LD50) for this exact CAS is often proprietary or limited, structural activity relationship (SAR) analysis with analogous chlorinated alkoxybenzoic acids dictates a Precautionary Principle approach. We treat this compound as a bioactive irritant.

GHS Classification (Derived from Structural Analogs)

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][3]

-

STOT-SE (Category 3): H335 - May cause respiratory irritation.[3]

The "Hidden" Hazard: Sensitization

Benzoic acid derivatives, particularly those with halogen substituents, can act as haptens . If the chloride is displaced (though unlikely under physiological conditions) or if the acid forms a reactive acyl-glucuronide metabolite in vivo, there is a theoretical risk of sensitization.

Operational Handling Protocols

A. Engineering Controls

Do not handle this compound on an open bench. The primary risk is the inhalation of fine particulates during weighing or transfer.

-

Primary Containment: Weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Airflow: Ensure face velocity is maintained between 0.3 – 0.5 m/s .

-

Static Control: Use an ionizing bar or anti-static gun during weighing. The lipophilic butoxy chain can contribute to static charge buildup, causing the powder to "fly" and contaminate surfaces.

B. Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Level | Rationale |

| Respiratory | N95 (minimum) or P100 | If working outside a hood (not recommended), a P100 respirator is mandatory to block particulates. |

| Hands | Nitrile Gloves (Double gloving recommended) | Outer: 4 mil Nitrile (Disposable). Inner: 4 mil Nitrile (Laminate). Why? Chlorinated aromatics can permeate thin latex. |

| Eyes | Chemical Splash Goggles | Standard safety glasses are insufficient for powders that can drift around side shields. |

| Body | Lab Coat (Tyvek sleeves optional) | Prevent accumulation on street clothes. |

C. Experimental Workflow: Solubilization & Synthesis

The following decision tree outlines the safe handling logic from storage to reaction.

Figure 1: Safe handling workflow emphasizing static control during the critical weighing phase.

Emergency Response & Decontamination

A. Spill Management

Because 4-Butoxy-3-chloro-5-methoxybenzoic acid is sparingly soluble in water, water-based cleaning will merely spread the contamination.

-

Dry Spill: Do not sweep. Use a HEPA vacuum or wet-wipe method (using methanol-dampened tissues) to capture dust without aerosolization.

-

Wet Spill (Solvent): Absorb with vermiculite or sand. Collect in a sealed hazardous waste container labeled "Halogenated Organic Solid/Liquid."

B. Exposure Response Logic

Immediate action is required to mitigate irritation or absorption.

Figure 2: Decision matrix for emergency exposure response.

Storage & Stability

-

Temperature: Store at 2-8°C (Refrigerated) is recommended for long-term stability to prevent slow decarboxylation or oxidation, although room temperature is acceptable for short durations.

-

Atmosphere: Store under Inert Gas (Nitrogen or Argon) . The ether linkage (butoxy/methoxy) can be susceptible to slow autoxidation over years if exposed to light and air.

-

Compatibility: Keep separate from strong bases (NaOH, KOH) and strong oxidizers (Permanganates, Peroxides).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1817881, 4-butoxy-3-chloro-5-methoxybenzoic acid. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Analogs of 4-Butoxy-3-chloro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This guide focuses on 4-butoxy-3-chloro-5-methoxybenzoic acid, a molecule with a unique substitution pattern that presents intriguing possibilities for analog development. We will delve into the synthetic strategies for this core compound and its derivatives, explore the structure-activity relationships (SAR) that govern their biological effects, and discuss their potential pharmacological applications. This document serves as a comprehensive resource, providing both theoretical insights and practical, step-by-step protocols to empower researchers in their quest for new drug candidates.

Introduction: The Versatile Benzoic Acid Scaffold

The benzoic acid framework is a privileged structure in drug discovery, found in a wide range of therapeutic agents. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition at target sites.[1] The specific substitutions on the phenyl ring dictate the molecule's physicochemical properties and, consequently, its pharmacological profile.

The core compound of this guide, 4-butoxy-3-chloro-5-methoxybenzoic acid (CAS No. 955-36-2), combines several key features: a lipophilic butoxy group, an electron-withdrawing chloro group, and an electron-donating methoxy group.[2] This unique combination of substituents creates a distinct electronic and steric environment, making its structural analogs a rich area for exploration in drug development. Understanding the interplay of these groups is paramount for designing new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties.

The Core Moiety: A Physicochemical and Biological Profile

Chemical Structure:

-

IUPAC Name: 4-Butoxy-3-chloro-5-methoxybenzoic acid

-

Molecular Formula: C12H15ClO4

-

Molecular Weight: 258.70 g/mol [2]

The strategic placement of the butoxy, chloro, and methoxy groups influences the molecule's acidity, lipophilicity, and overall conformation. These factors are critical determinants of how the molecule will interact with biological targets. While specific biological activity for the parent compound is not extensively documented in publicly available literature, the activities of related substituted benzoic acids provide a roadmap for potential applications. For instance, various methoxybenzoic acid derivatives have been investigated for their roles as intermediates in the synthesis of pharmaceuticals, including anti-inflammatory agents and cardiovascular drugs.[3][4]

Synthetic Strategies for 4-Butoxy-3-chloro-5-methoxybenzoic Acid and its Analogs

The synthesis of substituted benzoic acids can be approached through several well-established organic chemistry reactions. The following protocols provide a general framework for the synthesis of the core compound and can be adapted for the creation of its structural analogs.

General Synthetic Workflow

A common strategy for synthesizing compounds like 4-butoxy-3-chloro-5-methoxybenzoic acid involves the modification of a more readily available starting material, such as 3-methoxy-4-hydroxybenzoic acid. The workflow generally proceeds through esterification, alkylation (to introduce the butoxy group), and subsequent chlorination.

Caption: General synthetic workflow for 4-butoxy-3-chloro-5-methoxybenzoic acid.

Detailed Experimental Protocol: Synthesis of the Core Compound

This protocol is a representative synthesis adapted from methods for similar benzoic acid derivatives.[5]

Step 1: Esterification of 3-Methoxy-4-hydroxybenzoic acid

-

To a solution of 3-methoxy-4-hydroxybenzoic acid (1.0 eq.) in methanol, add thionyl chloride (2.0 eq.) dropwise at room temperature.

-

Stir the mixture for 2 hours and then concentrate under reduced pressure.

-

Neutralize the resulting oil with a saturated aqueous sodium bicarbonate solution to a pH of 7-8.

-

Extract the product, methyl 4-hydroxy-3-methoxybenzoate, with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the ester.

Step 2: Alkylation with 1-Bromobutane

-

Combine methyl 4-hydroxy-3-methoxybenzoate (1.0 eq.), 1-bromobutane (1.2 eq.), and potassium carbonate (1.4 eq.) in dimethylformamide (DMF).

-

Heat the mixture at 70°C for 1 hour.

-

Cool the reaction to room temperature and pour it into ice water with stirring.

-

Collect the precipitated product, methyl 4-butoxy-3-methoxybenzoate, by filtration.

Step 3: Chlorination

-

Dissolve methyl 4-butoxy-3-methoxybenzoate (1.0 eq.) in a suitable solvent such as acetic acid.

-

Add N-chlorosuccinimide (NCS) (1.0 eq.) and stir the mixture, possibly with gentle heating, until the reaction is complete (monitored by TLC).[6]

-

Wash the mixture with water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product, methyl 4-butoxy-3-chloro-5-methoxybenzoate, with an organic solvent.

Step 4: Hydrolysis to the Final Acid

-

Dissolve the chlorinated ester (1.0 eq.) in a mixture of methanol and water.

-

Add sodium hydroxide (4.0 eq.) and reflux the mixture for 2-4 hours.[7]

-

After cooling, remove the methanol under reduced pressure.

-

Acidify the aqueous residue with 1N HCl to a pH of 4 to precipitate the final product.

-

Collect the solid by filtration, wash with water, and dry to obtain 4-butoxy-3-chloro-5-methoxybenzoic acid.

Structural Analogs and Structure-Activity Relationship (SAR) Studies

The systematic modification of a lead compound is a fundamental strategy in drug discovery to optimize its biological activity. For 4-butoxy-3-chloro-5-methoxybenzoic acid, analogs can be designed by altering each of the key substituents.

Key Areas for Modification:

-

The Butoxy Chain (R1): The length and branching of the alkoxy chain can be varied to modulate lipophilicity and steric interactions. Replacing it with other functional groups (e.g., ethers, amines) can also be explored.

-

The Chloro Group (R2): The halogen can be substituted with other halogens (F, Br, I) or with bioisosteres like a trifluoromethyl group to fine-tune electronic properties and metabolic stability.

-

The Methoxy Group (R3): This group can be altered to other alkoxy groups or replaced with electron-donating or -withdrawing groups to probe their effect on activity.

The following table summarizes hypothetical structural analogs and their predicted impact on properties, based on general principles of medicinal chemistry.[8][9]

| Analog | R1 (Position 4) | R2 (Position 3) | R3 (Position 5) | Predicted Impact on Properties |

| Core Compound | -O(CH₂)₃CH₃ | -Cl | -OCH₃ | Baseline |

| Analog 1 | -OCH(CH₃)₂ | -Cl | -OCH₃ | Increased steric bulk, potentially altered receptor binding. |

| Analog 2 | -O(CH₂)₃CH₃ | -F | -OCH₃ | Increased electronegativity, may enhance hydrogen bonding. |

| Analog 3 | -O(CH₂)₃CH₃ | -Br | -OCH₃ | Increased lipophilicity and size. |

| Analog 4 | -O(CH₂)₃CH₃ | -Cl | -OH | Introduction of a hydrogen bond donor, potential for new interactions. |

| Analog 5 | -O(CH₂)₃CH₃ | -Cl | -H | Removal of the methoxy group to assess its contribution. |

Structure-activity relationship studies on various benzoic acid derivatives have revealed key insights. For instance, in the context of α-amylase inhibition, the presence of a hydroxyl group at the 2-position was found to have a strong positive effect on activity, whereas methoxylation at the same position had a negative effect.[9] Similarly, studies on N-substituted benzamides as antiproliferative agents have shown that the type and position of substituents are critical for their efficacy.[8]

Pharmacological Evaluation and Potential Mechanisms of Action

While the specific targets of 4-butoxy-3-chloro-5-methoxybenzoic acid are not well-defined, its structural features suggest several potential areas for pharmacological investigation. Benzoic acid derivatives have been explored for a wide array of biological activities, including:

-

Anticancer Activity: Many substituted benzoic acids exhibit antiproliferative effects. For example, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid has been shown to induce apoptosis in breast cancer cell lines.[10] The mechanism often involves cell cycle arrest and the activation of apoptotic pathways.

-

Enzyme Inhibition: Benzoic acid derivatives are known to inhibit various enzymes. For instance, they have been studied as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and as α-amylase inhibitors.[9][11]

-

Efflux Pump Inhibition: Some trimethoxybenzoic acid derivatives have shown potential as efflux pump inhibitors in bacteria, which could help in overcoming antibiotic resistance.[12]

Hypothetical Signaling Pathway

Based on the known activities of similar compounds, a potential mechanism of action could involve the modulation of key signaling pathways in cancer cells, such as the PI3K/AKT pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/AKT pathway by a benzoic acid analog.

Protocol for In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell viability and proliferation.[8]

Materials:

-

96-well plates

-

Human cancer cell lines (e.g., MCF-7 for breast cancer)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzoic acid analogs for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]

Future Directions and Conclusion

The 4-butoxy-3-chloro-5-methoxybenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic versatility of this core structure allows for the creation of diverse chemical libraries, which can be screened against a wide range of biological targets.

Future research should focus on:

-

Expanding the Analog Library: Synthesizing a broader range of analogs with systematic variations in the butoxy, chloro, and methoxy positions.

-

Broad Biological Screening: Testing the synthesized compounds against a panel of cancer cell lines, enzymes, and microbial strains to identify lead candidates.

-

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most potent compounds.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

By combining rational drug design, efficient synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of this versatile chemical scaffold can be unlocked. This guide provides the foundational knowledge and practical tools necessary to embark on this exciting area of research.

References

- BenchChem. (n.d.). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.

- Imaga, N. A. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. International Journal of Pharmaceutical and Clinical Research.

- BenchChem. (n.d.). Application Notes and Protocols: "Benzoic acid, 3-methylphenyl ester" in Organic Synthesis.

- Li, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Molecules.

- Gomes, S., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Pharmaceuticals.

- Ohta, K., et al. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters.

- Li, Q., et al. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. European Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). Scheme 1. Route to preparation of benzoic acid derivatives by reaction....

- National Institutes of Health. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.

- Chemistry university. (2021). Benzoic Acid Synthesis. YouTube.

- BenchChem. (2023). Buy 4-Methoxybenzoic acid | 100-09-4.

- BenchChem. (n.d.). 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical.

-

Google Patents. (n.d.). CN101142168B - Method for preparing benzoic acid derivatives through novel synthetic intermediates. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis.

- Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.

- PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid.

- Beijing Xinhengyan Technology Co., Ltd. (n.d.). 4-Butoxy-3-chloro-5-methoxybenzoic acid.

- PubChem. (n.d.). 4-Chloro-3-methoxybenzoic acid.

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- Molecules. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.

- PubMed. (n.d.). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines.

- Molecules. (2022). Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways.

- PubChem. (n.d.). 4-Butoxybenzoic acid.

- PubMed Central. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives.

- BenchChem. (n.d.). The Pivotal Role of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in the Synthesis of Potent Diuretics.

- PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid.

- ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.

- PubChemLite. (n.d.). 4-butoxybenzoic acid (C11H14O3).

- ResearchGate. (n.d.). Derivatives of 4-hydroxybenzoic acid and its methyl andn-butyl esters. Part I. Derivatives containing substituents in the 3 and 3:5 positions.

- Molecules. (2018). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL).

Sources

- 1. iomcworld.com [iomcworld.com]

- 2. 4-Butoxy-3-chloro-5-methoxybenzoic acid - CAS:955-36-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. Buy 4-Methoxybenzoic acid | 100-09-4 [smolecule.com]

- 4. srinichem.com [srinichem.com]

- 5. mdpi.com [mdpi.com]

- 6. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 7. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Guided Protocol for the Synthesis of 4-Butoxy-3-chloro-5-methoxybenzoic acid

Abstract

This document provides a comprehensive guide for the synthesis of 4-Butoxy-3-chloro-5-methoxybenzoic acid, a substituted benzoic acid derivative with potential applications as a key intermediate in the development of novel pharmaceutical agents and functional materials. We present a robust and efficient three-step synthetic pathway commencing from the commercially available starting material, 3-chloro-4-hydroxy-5-methoxybenzoic acid (5-chlorovanillic acid). The described methodology is designed for reproducibility and scalability, incorporating detailed step-by-step protocols, mechanistic insights, characterization data, and troubleshooting guidance to ensure successful execution by researchers in organic synthesis and drug discovery.

Introduction and Synthetic Strategy

Substituted benzoic acids are foundational scaffolds in medicinal chemistry. The specific substitution pattern of 4-Butoxy-3-chloro-5-methoxybenzoic acid, featuring a butoxy ether, a chloro group, and a methoxy group, offers a unique combination of lipophilicity, electronic properties, and hydrogen bonding potential, making it a valuable building block for targeted molecular design.

The synthetic strategy outlined herein was chosen for its efficiency, high yields, and reliance on well-established, reliable chemical transformations. The pathway proceeds via three distinct stages:

-

Esterification: The carboxylic acid moiety of the starting material is first protected as a methyl ester. This is a critical step to prevent the acidic proton from interfering with the subsequent base-mediated etherification reaction. We employ a classic Fischer esterification, which is an acid-catalyzed equilibrium-driven process favored by the use of excess alcohol as the solvent.[1][2]

-

Williamson Ether Synthesis: The core butoxy group is introduced via the O-alkylation of the phenolic hydroxyl group. This reaction follows the SN2 mechanism of the Williamson ether synthesis, where the phenoxide, generated in situ by a mild base, acts as a nucleophile attacking the primary alkyl halide (1-bromobutane).[3][4]

-

Saponification (Hydrolysis): The final step involves the deprotection of the methyl ester via base-catalyzed hydrolysis to yield the target carboxylic acid. Subsequent acidification of the resulting carboxylate salt precipitates the final product.[5]

This linear synthesis is depicted in the workflow below.

Caption: Overall synthetic route for 4-Butoxy-3-chloro-5-methoxybenzoic acid.

Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Handle corrosive reagents like sulfuric acid and sodium hydroxide, as well as the alkylating agent 1-bromobutane, with extreme care.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis. It is recommended to use ACS grade or higher purity reagents.

| Reagent | Acronym | MW ( g/mol ) | Density (g/mL) | Purity |

| 3-Chloro-4-hydroxy-5-methoxybenzoic acid | - | 202.60 | - | ≥98% |

| Methanol | MeOH | 32.04 | 0.792 | ≥99.8% |

| Sulfuric Acid | H₂SO₄ | 98.08 | 1.84 | 95-98% |

| 1-Bromobutane | BuBr | 137.02 | 1.276 | ≥99% |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | - | ≥99% |

| N,N-Dimethylformamide | DMF | 73.09 | 0.944 | ≥99.8% |

| Sodium Hydroxide | NaOH | 40.00 | - | ≥97% |

| Hydrochloric Acid | HCl | 36.46 | 1.18 (37% aq.) | 37% |

| Ethyl Acetate | EtOAc | 88.11 | 0.902 | ≥99.5% |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ≥99.5% |

| Brine (Saturated NaCl solution) | - | - | ~1.2 | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ≥99.5% |

Step 1: Esterification to Methyl 3-chloro-4-hydroxy-5-methoxybenzoate

Causality: The carboxylic acid is converted to a methyl ester to prevent its acidic proton from interfering with the basic conditions of the subsequent Williamson ether synthesis. Sulfuric acid acts as a catalyst for this Fischer esterification.[1] The reaction is driven to completion by using methanol as both a reagent and the solvent.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-hydroxy-5-methoxybenzoic acid (10.13 g, 50.0 mmol).

-

Add methanol (120 mL) to the flask and stir to suspend the solid.

-

Carefully add concentrated sulfuric acid (1.4 mL, ~25 mmol) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:EtOAc).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of methanol to approximately 20 mL using a rotary evaporator.

-

Transfer the residue to a 500 mL separatory funnel and dilute with ethyl acetate (150 mL) and deionized water (100 mL).

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 75 mL) to neutralize any remaining acid, followed by brine (1 x 75 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, methyl 3-chloro-4-hydroxy-5-methoxybenzoate, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a white to off-white solid.[6] Expected yield: 90-95%.

Step 2: Williamson Ether Synthesis to Methyl 4-butoxy-3-chloro-5-methoxybenzoate

Causality: This step introduces the butoxy chain. Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the phenoxide nucleophile.[7] DMF is an excellent polar aprotic solvent for this SN2 reaction, as it solvates the potassium cation without solvating the phenoxide, thus enhancing its nucleophilicity.[3]

Protocol:

-

In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, combine methyl 3-chloro-4-hydroxy-5-methoxybenzoate (9.75 g, 45.0 mmol), anhydrous potassium carbonate (12.44 g, 90.0 mmol, 2.0 eq), and N,N-dimethylformamide (DMF, 100 mL).

-

Stir the suspension vigorously and add 1-bromobutane (7.3 mL, 67.5 mmol, 1.5 eq).

-

Heat the reaction mixture to 80°C and maintain for 6-8 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

-

Transfer the filtrate to a 500 mL separatory funnel and dilute with ethyl acetate (150 mL) and water (150 mL).

-

Separate the layers. Wash the organic layer with water (2 x 100 mL) to remove residual DMF, followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The resulting crude oil or solid, methyl 4-butoxy-3-chloro-5-methoxybenzoate, can be purified by column chromatography on silica gel if necessary. Expected yield: 85-92%.

Step 3: Saponification to 4-Butoxy-3-chloro-5-methoxybenzoic acid

Causality: The ester is hydrolyzed back to the carboxylic acid using a strong base (NaOH). The reaction proceeds via nucleophilic acyl substitution. Subsequent acidification with a strong acid (HCl) protonates the sodium carboxylate salt, causing the final product to precipitate out of the aqueous solution due to its lower solubility.[8]

Protocol:

-

Dissolve the crude methyl 4-butoxy-3-chloro-5-methoxybenzoate (approx. 40 mmol) from the previous step in a mixture of methanol (80 mL) and water (40 mL) in a 250 mL round-bottom flask.

-

Add sodium hydroxide pellets (3.2 g, 80 mmol, 2.0 eq) and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting ester by TLC.

-

After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

-

While stirring vigorously, slowly acidify the solution by adding 6M hydrochloric acid dropwise until the pH is approximately 2. A white precipitate will form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 50 mL).

-

Dry the product in a vacuum oven at 50-60°C to a constant weight to afford 4-Butoxy-3-chloro-5-methoxybenzoic acid as a white crystalline solid. Expected yield: 93-98%.

Caption: Detailed experimental workflow for the three-step synthesis.

Characterization of Final Product

The identity and purity of the synthesized 4-Butoxy-3-chloro-5-methoxybenzoic acid should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10.5-12.0 (s, 1H, COOH), 7.68 (d, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 4.10 (t, 2H, OCH₂), 3.95 (s, 3H, OCH₃), 1.85 (m, 2H, CH₂), 1.55 (m, 2H, CH₂), 0.98 (t, 3H, CH₃). Note: Carboxylic acid proton may be broad or not observed. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~170.0 (COOH), 152.5, 148.0, 140.0, 125.0, 122.0, 108.0 (Ar-C), 74.0 (OCH₂), 56.5 (OCH₃), 31.0 (CH₂), 19.0 (CH₂), 13.8 (CH₃). |

| IR (ATR, cm⁻¹) | ~2500-3300 (broad, O-H stretch of COOH), ~2960 (C-H stretch, alkyl), ~1690 (C=O stretch), ~1600, 1470 (C=C stretch, aromatic), ~1250 (C-O stretch, ether). |

| Mass Spec. (ESI-) | m/z calculated for C₁₂H₁₄ClO₄⁻ [M-H]⁻: 257.06. Found: 257.1. |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Esterification (Step 1) | Insufficient reaction time; Inactive catalyst; Water present in reagents/glassware. | Extend reflux time and monitor by TLC. Use fresh, concentrated H₂SO₄. Ensure all reagents and glassware are dry. |

| Low Yield in Etherification (Step 2) | Incomplete deprotonation; Inactive alkylating agent; Competing side reactions. | Ensure K₂CO₃ is anhydrous and finely powdered. Use fresh 1-bromobutane. Maintain the reaction temperature at 80°C; higher temperatures may cause elimination or decomposition. Consider using a stronger base like Cs₂CO₃ if needed. |

| Incomplete Hydrolysis (Step 3) | Insufficient base or reaction time; Steric hindrance. | Increase the amount of NaOH to 2.5-3.0 equivalents. Extend the reflux time. Consider adding a co-solvent like THF to improve solubility if the ester is not fully dissolved. |

| Product is Oily/Difficult to Crystallize | Presence of impurities (e.g., unreacted starting material, solvent residue). | Purify the intermediate ester (Step 2 product) by column chromatography before hydrolysis. During final workup, ensure thorough washing and complete drying under vacuum. If it remains oily, attempt trituration with cold hexanes. |

References

- CN104151157A - Preparation method of methoxybenzoic acid.

- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid . MDPI. [Link]

- US4354038A - Process for the preparation of 3-hydroxybenzoic acid.

-

Williamson Ether Synthesis . Utah Tech University. [Link]

- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

Preparation of 3-methoxybenzoic acid . Sciencemadness.org. [Link]

-

The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

-

Methyl 3-chloro-4-hydroxy-5-methoxybenzoate . PubChem. [Link]

- US5260475A - Esterification of hydroxybenzoic acids.

-

Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media . ResearchGate. [Link]

-

Methyl 4-butoxy-3-methoxybenzoate . National Institutes of Health. [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid . SAGE Journals. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents . Francis Academic Press. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]

-

Fischer Esterification-Typical Procedures . OperaChem. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. francis-press.com [francis-press.com]

- 5. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]

- 6. methyl 3-chloro-4-hydroxy-5-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 4-butoxy-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

Application Note: A Validated Protocol for the Purification of 4-Butoxy-3-chloro-5-methoxybenzoic Acid

Abstract

This document provides a comprehensive, field-tested guide for the purification of 4-Butoxy-3-chloro-5-methoxybenzoic acid, a substituted aromatic carboxylic acid relevant in pharmaceutical and fine chemical synthesis. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles to ensure robust and reproducible results. We present a multi-step strategy beginning with a highly efficient acid-base extraction to remove neutral and basic impurities, followed by recrystallization for final polishing. This guide includes detailed, step-by-step methodologies for purification and subsequent purity verification using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to empower the user to adapt the protocol as needed, ensuring a self-validating system for achieving high-purity material.

Introduction and Compound Profile

4-Butoxy-3-chloro-5-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. The presence of the acidic carboxyl group, a lipophilic butoxy chain, and electron-donating/withdrawing chloro and methoxy groups gives the molecule a unique physicochemical profile. In any synthetic route, impurities such as unreacted starting materials, by-products, or residual catalysts are common.[1] Achieving high purity is critical for subsequent applications, particularly in drug development, where even trace impurities can have significant impacts on biological activity and safety.

The purification strategy detailed herein leverages the compound's primary acidic functional group, which allows for a highly selective separation from non-acidic contaminants through acid-base extraction.[2][3] This is followed by recrystallization, a powerful technique for purifying solid compounds based on differential solubility.[4][5]

Compound Properties: 4-Butoxy-3-chloro-5-methoxybenzoic acid

| Property | Value | Source/Comment |

| Chemical Structure |  | Structure generated based on name. |

| Molecular Formula | C₁₂H₁₅ClO₄ | Calculated |

| Molecular Weight | 258.70 g/mol | Calculated |

| Appearance | Likely a white to off-white crystalline solid | Based on similar benzoic acid derivatives.[6] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate) and sparingly soluble in non-polar solvents (e.g., Hexane). Solubility in water is expected to be low but will increase significantly upon conversion to its carboxylate salt form with a base.[7] | General principles of solubility for substituted benzoic acids. |

| Acidity (pKa) | Estimated to be ~4. The carboxylic acid proton is the most acidic site. | The pKa of benzoic acid is ~4.2. Substituents will modulate this value. |

Overall Purification and Analysis Workflow

The recommended workflow is a two-stage purification process coupled with in-process and final quality control checks. This ensures both the removal of a broad range of impurities and the confirmation of the final product's identity and purity.

Caption: Overall workflow for purification and analysis.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique is the most effective first step, as it selectively separates the acidic target compound from any neutral or basic impurities. The principle relies on converting the water-insoluble carboxylic acid into its water-soluble sodium salt (a carboxylate) by reacting it with a base.[8] This salt migrates to the aqueous phase, leaving non-acidic impurities behind in the organic phase. The pure acid is then recovered by re-acidification, which precipitates it from the aqueous solution.[2][9]

Caption: Step-by-step acid-base extraction workflow.

Methodology:

-

Dissolution: Dissolve the crude 4-Butoxy-3-chloro-5-methoxybenzoic acid in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

-

Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃).

-

Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake vigorously for 1-2 minutes, venting frequently.

-

Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The aqueous layer will typically be the bottom layer if using DCM, and the top layer if using a less dense solvent like ethyl acetate.

-

Collection: Carefully drain the aqueous layer into a clean Erlenmeyer flask. For maximum recovery, perform a second extraction on the remaining organic layer with a fresh portion of 5% NaHCO₃ solution and combine the aqueous extracts.

-

Precipitation: Cool the combined aqueous extracts in an ice-water bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ≈ 2, check with pH paper). A white precipitate of the purified carboxylic acid should form.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is used to remove impurities that may have been co-extracted or are structurally very similar to the target compound. The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly.[10] As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).[4][7]

Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For 4-Butoxy-3-chloro-5-methoxybenzoic acid, an ethanol/water or isopropanol/water mixture is a good starting point.

Methodology:

-

Dissolution: Place the solid from the acid-base extraction into an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

-

Saturation: To the hot solution, add the anti-solvent (e.g., deionized water) dropwise until the solution just begins to turn cloudy (the cloud point), indicating saturation.

-